8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a sulfonyl group at the 8-position. The 2,4-dione moieties contribute to hydrogen-bonding interactions, which are critical in biological targeting. Although direct pharmacological data for this compound is unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
8-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-11-10-14(12(2)9-13(11)25-4)26(23,24)20-7-5-17(6-8-20)15(21)19(3)16(22)18-17/h9-10H,5-8H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBHGLSGKMMMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique structural characteristics and potential biological activities. This compound, with a molecular formula of and a molecular weight of 381.4 g/mol, has garnered attention in medicinal chemistry due to its interactions with biological targets.
Structural Characteristics
The compound features a spirocyclic structure that includes:
- A triazaspirodecane core .
- A benzenesulfonyl group attached to a methoxy and dimethyl substituents.
These structural elements enhance its chemical reactivity and potential for various applications in biological studies.
Research indicates that 8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione acts primarily as an enzyme inhibitor . It binds to specific molecular targets, blocking their activity and thereby affecting various biochemical pathways. This inhibition is particularly relevant in therapeutic contexts such as cancer treatment and enzyme-related disorders .
Enzyme Inhibition
The compound has been studied for its efficacy as an inhibitor of the prolyl hydroxylase (PHD) family of enzymes. PHD inhibitors are significant in the treatment of anemia as they can lead to upregulation of erythropoietin (EPO), a hormone crucial for red blood cell production. The compound's ability to modulate these pathways positions it as a candidate for further research in anemia therapies .
Case Studies
- PHD Inhibition Study : A study focused on 1,3,8-triazaspiro[4.5]decane derivatives found that several compounds effectively inhibited PHD enzymes, leading to increased EPO levels in preclinical models. The study highlighted the potential for these compounds in treating anemia .
- Synthetic Pathway Exploration : Research into the synthesis of related triazaspiro compounds revealed that modifications to the sulfonyl group could enhance biological activity and selectivity towards specific enzyme targets .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Core Structural Differences
The following table summarizes key structural variations among analogues:
Functional Implications of Structural Variations
- Bioactivity Potential: The 3,5-dimethoxyphenyl substituents in are common in kinase inhibitors, while the biphenyl group in suggests GPCR or protease targeting. The target compound’s sulfonyl group may favor interactions with serine hydrolases or sulfotransferases.
- Solubility and Permeability : The 4-methoxy-2,5-dimethylphenyl sulfonyl group in the target compound may reduce solubility compared to the benzodioxole carbonyl in but improve metabolic stability over the benzyl group in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
